An In-Depth Technical Guide to Methyl Kakuol (CAS: 70342-29-9): A TRPA1 Agonist with Therapeutic Potential
An In-Depth Technical Guide to Methyl Kakuol (CAS: 70342-29-9): A TRPA1 Agonist with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl kakuol (B104960), a natural compound identified by the CAS number 70342-29-9, has emerged as a molecule of interest within the scientific community due to its specific agonistic activity on the Transient Receptor Potential Ankryin 1 (TRPA1) channel. This technical guide provides a comprehensive overview of Methyl kakuol, consolidating available data on its chemical properties, synthesis, mechanism of action, and biological activities. Particular emphasis is placed on its interaction with the TRPA1 signaling pathway and its potential therapeutic applications, supported by quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
Methyl kakuol, chemically known as 1-(6-methoxybenzo[d][1][2]dioxol-5-yl)propan-1-one, is a small molecule naturally found in plants such as Asiasari Radix.[3] Its chemical structure is characterized by a methoxy-substituted methylenedioxyphenyl ring attached to a propan-1-one chain.
| Property | Value | Reference |
| CAS Number | 70342-29-9 | General |
| Molecular Formula | C₁₁H₁₂O₄ | [4] |
| Molecular Weight | 208.21 g/mol | [4] |
| Chemical Name | 1-(6-methoxybenzo[d][1][2]dioxol-5-yl)propan-1-one | [4] |
Synthesis
While a specific, detailed synthesis protocol for Methyl kakuol (1-(6-methoxybenzo[d][1][2]dioxol-5-yl)propan-1-one) is not extensively documented in publicly available literature, its synthesis can be conceptually approached based on established organic chemistry principles for analogous compounds. A plausible synthetic route could involve a Friedel-Crafts acylation of a suitably substituted 1,3-benzodioxole (B145889) derivative.
Conceptual Synthesis Pathway:
A potential synthetic approach could start from 5-methoxy-1,3-benzodioxole. This starting material could then undergo a Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the propanone side chain at the 6-position of the benzodioxole ring.
Mechanism of Action: TRPA1 Agonism
The primary mechanism of action of Methyl kakuol is its agonistic activity on the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons and is a well-established sensor of noxious stimuli, including pungent natural compounds, environmental irritants, and endogenous inflammatory mediators.
TRPA1 Signaling Pathway:
Activation of TRPA1 by an agonist like Methyl kakuol leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the neuron, leading to the generation of action potentials that propagate to the central nervous system, perceived as sensations like pain, cold, or itch. The influx of Ca²⁺ also acts as a second messenger, triggering various downstream signaling cascades. These can include the release of neuropeptides like calcitonin gene-related peptide (CGRP) and substance P, which contribute to neurogenic inflammation.[5][6]
Biological Activity and Pharmacological Data
The biological activity of Methyl kakuol is primarily linked to its potent activation of the TRPA1 channel. This activity has been quantified in vitro, demonstrating its high affinity for the receptor.
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (TRPA1 Agonism) | 0.27 µM | Not specified | Not specified |
The agonistic effect on TRPA1 suggests that Methyl kakuol may have a role in modulating sensory perception and neuro-inflammatory processes. The release of inflammatory mediators like TNF-α and IL-6 is a key component of the inflammatory cascade, and compounds that modulate TRPA1 activity can influence these pathways.[7][8] While specific IC₅₀ values for Methyl kakuol's effect on cytokine release are not yet available, its action as a TRPA1 agonist implies a potential to either promote or, under certain conditions of desensitization, inhibit inflammatory responses.
Pharmacokinetics (ADME)
A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile for Methyl kakuol is not yet fully elucidated in the public domain. However, general principles of ADME for small molecules and data from related compounds can provide some initial insights.
Absorption: The oral bioavailability of small molecules can be predicted in part by their ability to cross the intestinal epithelial barrier. In vitro models, such as the Caco-2 cell permeability assay, are commonly used for this purpose.[1][2]
Distribution: Following absorption, a drug's distribution is influenced by factors such as plasma protein binding and tissue permeability.
Metabolism: In vitro metabolism studies using liver microsomes or hepatocytes are crucial for identifying major metabolic pathways, such as oxidation, reduction, and conjugation, which are primarily mediated by cytochrome P450 enzymes.[9][10]
Excretion: The routes of elimination of the parent compound and its metabolites are typically determined through in vivo studies in animal models.
Experimental Protocols
TRPA1 Agonist Screening via Calcium Flux Assay
This protocol outlines a common method for screening and characterizing TRPA1 agonists by measuring changes in intracellular calcium concentration using a fluorescent indicator.
Experimental Workflow:
Detailed Methodology:
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Cell Culture: Maintain a stable cell line expressing the human TRPA1 channel (e.g., HEK293 or CHO cells) in appropriate culture medium supplemented with antibiotics and serum.
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Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
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Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.
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Washing: Gently wash the cells with fresh HBSS to remove any extracellular dye.
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Compound Addition: Prepare serial dilutions of Methyl kakuol in HBSS. Using an automated liquid handler or a multi-channel pipette, add the compound solutions to the wells.
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Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader equipped for kinetic reading. Record the fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
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Data Analysis: The change in fluorescence intensity over baseline is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the Methyl kakuol concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vitro Anti-Inflammatory Activity Assay (Conceptual)
To assess the potential anti-inflammatory effects of Methyl kakuol, its ability to modulate the production of pro-inflammatory cytokines in immune cells can be investigated.
Experimental Workflow:
Detailed Methodology:
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Cell Culture and Plating: Culture a suitable immune cell line, such as RAW 264.7 macrophages, and seed them into 24-well plates.
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Pre-treatment: Pre-incubate the cells with varying concentrations of Methyl kakuol for a specified duration (e.g., 1 hour).
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Stimulation: Induce an inflammatory response by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), to the cell culture medium.
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Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
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Supernatant Collection: Collect the cell culture supernatant, which will contain the secreted cytokines.
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Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
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Data Analysis: Compare the cytokine levels in the Methyl kakuol-treated groups to the LPS-only control group to determine the inhibitory effect of the compound and calculate IC₅₀ values if applicable.
Conclusion and Future Directions
Methyl kakuol is a potent and specific TRPA1 agonist with potential for further investigation as a pharmacological tool and a lead compound for drug discovery. Its well-defined mechanism of action provides a solid foundation for exploring its therapeutic applications in conditions where TRPA1 modulation is beneficial, such as in certain types of pain and inflammatory disorders. Future research should focus on a comprehensive characterization of its ADME profile, in vivo efficacy studies in relevant disease models, and a detailed investigation into its effects on downstream signaling pathways beyond the initial calcium influx. The development of a robust and scalable synthetic route will also be crucial for advancing the research and development of this promising natural product.
References
- 1. admeshop.com [admeshop.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one | C11H12O4 | CID 13672435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRPA1 Role in Inflammatory Disorders: What Is Known So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
